![molecular formula C12H14O5S B14427288 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 81447-35-0](/img/structure/B14427288.png)
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with a complex structure that includes a sulfonyl group attached to a 4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the reaction of 2,4-pentanedione with a sulfonyl chloride derivative of 4-methylphenyl. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanedione: A simpler analog without the sulfonyl group.
3-Benzylidene-2,4-pentanedione: Contains a benzylidene group instead of a sulfonyl group.
2,4-Pentanedione, 3-methyl-: A methyl-substituted analog.
Uniqueness
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of the sulfonyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in applications where specific reactivity is required, such as in the synthesis of complex organic molecules or in the study of biochemical pathways.
Propiedades
Número CAS |
81447-35-0 |
|---|---|
Fórmula molecular |
C12H14O5S |
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
2,4-dioxopentan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14O5S/c1-8-4-6-11(7-5-8)18(15,16)17-12(9(2)13)10(3)14/h4-7,12H,1-3H3 |
Clave InChI |
ZTXDMJCULYXNHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
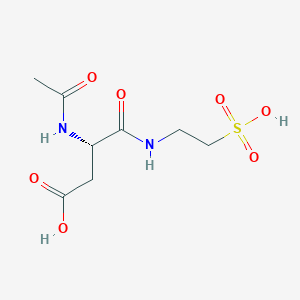
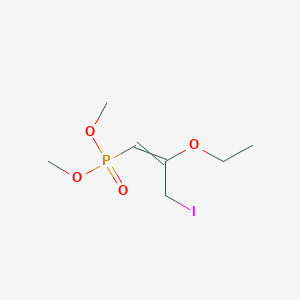
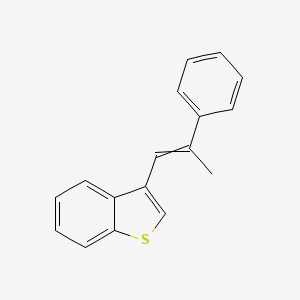
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
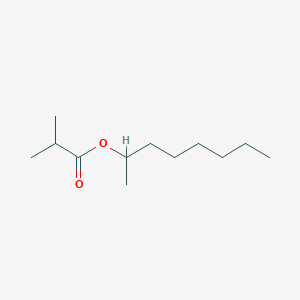
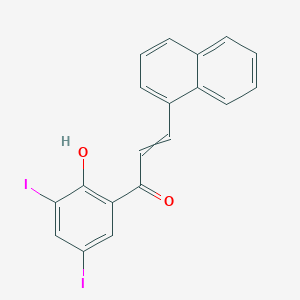

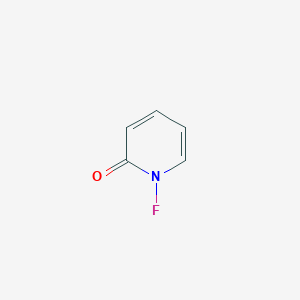

![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
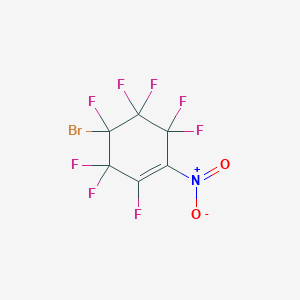
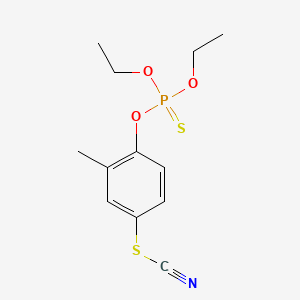
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
